molecular formula C14H13ClN2O B1633075 N-(4-amino-2-chlorophenyl)-2-phenylacetamide CAS No. 861224-60-4

N-(4-amino-2-chlorophenyl)-2-phenylacetamide

Cat. No. B1633075
M. Wt: 260.72 g/mol
InChI Key: LNHXXKGZCHMAPE-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2-phenylacetamide, commonly referred to as NAC, is a synthetic compound with a wide variety of applications in scientific research. NAC is a derivative of the amino acid cysteine and is used in many biochemical and physiological studies as well as in laboratory experiments. NAC has been used in a variety of medical treatments, including cancer, Alzheimer's disease, and Parkinson's disease, and has been shown to have potential antioxidant and anti-inflammatory properties.

Scientific Research Applications

Stereolithographic 3D Printing of Oral Modified-Release Dosage Forms

Stereolithography (SLA), a form of 3D printing, has been explored for fabricating drug-loaded tablets with modified-release characteristics, utilizing polyethylene glycol diacrylate (PEGDA) as a monomer. This technology allows for the manufacture of oral dosage forms with specific extended-release profiles, offering a potential future manufacturing technology for personalized dose and industrial production Jie Wang, A. Goyanes, S. Gaisford, A. Basit, 2016.

Therapeutic Effects in Japanese Encephalitis

A novel anilidoquinoline derivative, closely related to the query compound, demonstrated significant antiviral and antiapoptotic effects in vitro and in vivo against Japanese encephalitis. This suggests its potential for treating viral infections through mechanisms that might be relevant to the research on N-(4-amino-2-chlorophenyl)-2-phenylacetamide Joydeep Ghosh et al., 2008.

Antimicrobial Activity of Novel Derivatives

Research on novel thiazolidinone and acetidinone derivatives, including structures related to N-(4-amino-2-chlorophenyl)-2-phenylacetamide, has shown promising antimicrobial activity against various microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents B. Mistry, K. R. Desai, Sanket M. Intwala, 2009.

Cholinesterase Inhibition and Molecular Docking Studies

New N-aryl derivatives of certain acetamide compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), showing moderate to good activities. This research could have implications for the development of treatments for diseases characterized by cholinesterase dysfunction N. Riaz et al., 2020.

Electrochromic Characteristics of Poly(Amine-Imide)s

The synthesis of new poly(amine-imide)s with pendent triphenylamine units from a diamine and various tetracarboxylic dianhydrides has been reported. These polymers exhibit significant thermal stability, photophysical, electrochemical, and electrochromic characteristics, suggesting their potential application in electronic and optoelectronic devices Shu-Hua Cheng et al., 2005.

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-9-11(16)6-7-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHXXKGZCHMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265490
Record name N-(4-Amino-2-chlorophenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-chlorophenyl)-2-phenylacetamide

CAS RN

861224-60-4
Record name N-(4-Amino-2-chlorophenyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861224-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-chlorophenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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